molecular formula C20H12O4 B12881414 4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid CAS No. 798561-88-3

4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid

Cat. No.: B12881414
CAS No.: 798561-88-3
M. Wt: 316.3 g/mol
InChI Key: LREWZRKWOZVAPW-UHFFFAOYSA-N
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Description

4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid is an organic compound with the molecular formula C20H12O4. It is a derivative of dibenzofuran, which is a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring. This compound is known for its aromatic properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid typically involves the formation of the dibenzofuran nucleus followed by the introduction of the benzoic acid moiety. One common method is the Friedel-Crafts acylation reaction, where dibenzofuran is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in a nonpolar solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic rings can undergo halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound with similar aromatic properties.

    Benzofuran: A simpler analog with one benzene ring fused to a furan ring.

    Dibenzodioxin: A related compound with two oxygen atoms in the central ring.

    Dibenzothiophene: A sulfur analog with a similar structure.

Uniqueness

4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid is unique due to the presence of both the dibenzofuran and benzoic acid moieties, which confer distinct chemical and biological properties

Properties

CAS No.

798561-88-3

Molecular Formula

C20H12O4

Molecular Weight

316.3 g/mol

IUPAC Name

4-(dibenzofuran-2-carbonyl)benzoic acid

InChI

InChI=1S/C20H12O4/c21-19(12-5-7-13(8-6-12)20(22)23)14-9-10-18-16(11-14)15-3-1-2-4-17(15)24-18/h1-11H,(H,22,23)

InChI Key

LREWZRKWOZVAPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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